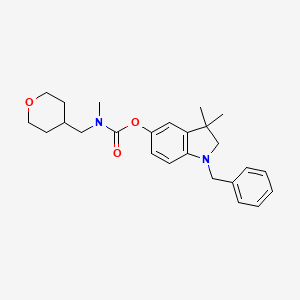

Indoline derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H32N2O3 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(1-benzyl-3,3-dimethyl-2H-indol-5-yl) N-methyl-N-(oxan-4-ylmethyl)carbamate |

InChI |

InChI=1S/C25H32N2O3/c1-25(2)18-27(17-19-7-5-4-6-8-19)23-10-9-21(15-22(23)25)30-24(28)26(3)16-20-11-13-29-14-12-20/h4-10,15,20H,11-14,16-18H2,1-3H3 |

InChI Key |

LZXDNQGOGJJABM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)CC3CCOCC3)CC4=CC=CC=C4)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Indoline Derivative 1 and Its Analogues

Established Synthetic Routes to Indoline (B122111) Derivative 1 Core Structure

The indoline scaffold is a crucial structural motif found in a wide array of natural products and pharmacologically active compounds. The synthesis of the indoline core, the foundation of "Indoline derivative 1," has been a subject of extensive research, leading to the development of both classical and modern synthetic methodologies.

Classical and Conventional Synthesis Approaches

Historically, the synthesis of the indoline core has been achieved through various classical methods. One of the most well-known is the Fischer indole (B1671886) synthesis , which can be adapted to produce indolines through subsequent reduction. This method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement to yield the indole nucleus. Subsequent reduction of the indole provides the indoline structure.

Another classical approach is the Madelung synthesis , which involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. sciforum.net While effective, this method often requires harsh reaction conditions. The Bischler-Möhlau indole synthesis offers an alternative route, involving the reaction of an α-bromo-acetophenone with an excess of aniline, which upon heating, yields the indoline precursor.

These conventional methods, while foundational, often suffer from limitations such as low yields, harsh reaction conditions, and limited substrate scope.

Modern Catalytic Methods (e.g., Palladium-catalyzed, Rhodium-catalyzed, Copper-catalyzed)

The advent of transition metal catalysis has revolutionized the synthesis of the indoline core, offering milder reaction conditions, higher yields, and greater functional group tolerance.

Palladium-catalyzed reactions have been extensively employed for the synthesis of indolines. acs.orgnih.gov One common strategy involves the intramolecular C-H amination of N-substituted 2-alkenylanilines. nih.gov Palladium catalysts facilitate the cyclization to form the indoline ring. nih.gov Another approach is the palladium-catalyzed reductive cyclization of β-nitrostyrenes, which provides a direct route to substituted indolines. mdpi.com

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(tert-Butyl)-2-iodobenzene derivatives | Palladium catalyst, diaziridinone | 3,3-disubstituted indolines | - | acs.org |

| β-Nitrostyrenes | PdCl2(CH3CN)2 + phenanthroline, Phenyl formate | Substituted indoles (reducible to indolines) | Good | mdpi.com |

| o-iodoanilide and terminal alkyne | Pd/C, PPh3, CuI, 2-aminoethanol | 2-substituted indoles (reducible to indolines) | Good | beilstein-journals.org |

Rhodium-catalyzed methods have also emerged as powerful tools for indoline synthesis. acs.org Rhodium(III)-catalyzed oxidative coupling of acetanilides with internal alkynes has been shown to produce highly functionalized indoles, which can then be reduced to the corresponding indolines. acs.org This method is characterized by its high regioselectivity. acs.org

Copper-catalyzed reactions provide an alternative and often more economical approach. Copper-mediated intramolecular C-H amination has been successfully used to synthesize indolines. acs.org This method often utilizes a directing group to achieve high regioselectivity. Furthermore, visible-light-induced copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylenes offers a green and efficient route to indoline precursors. rsc.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium(III) | Oxidative coupling of acetanilides and internal alkynes | High yields and regioselectivity for C2/C3 functionalization | acs.org |

| Copper(I) | Oxidation/dearomatization of indolyl ynamides | Rapid construction of indole-fused cyclopropane-lactams | nih.gov |

| Copper(II) | Intramolecular carboamination of alkenes | High diastereo- and enantioselectivity | nih.gov |

Green Chemistry Principles in Indoline Derivative 1 Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, and the synthesis of "Indoline derivative 1" is no exception.

Microwave irradiation has been successfully applied to accelerate classical reactions like the Madelung indole synthesis, often leading to shorter reaction times and improved yields under solvent-free conditions. sciforum.nettandfonline.com Microwave-assisted synthesis has also been employed in palladium-catalyzed heterocyclization to produce indole derivatives with high yields and significantly reduced reaction times compared to conventional heating. mdpi.com

Ionic liquids have emerged as green reaction media and catalysts for indoline synthesis. researchgate.net Brønsted acidic ionic liquids have been shown to be effective catalysts for the Fischer indole synthesis, with the added benefit of being reusable. researchgate.nettandfonline.com These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. cdnsciencepub.com

The use of water as a solvent is a cornerstone of green chemistry. nih.gov Heterogeneous catalytic hydrogenation of unprotected indoles to indolines has been successfully achieved in water using a Pt/C catalyst. nih.gov This method is not only environmentally benign but also highly efficient, providing excellent yields in short reaction times. nih.gov Palladium-on-carbon mediated synthesis of indoles in water has also been reported, demonstrating the versatility of aqueous media for these transformations. beilstein-journals.org

Strategies for Functionalization and Derivatization of Indoline Derivative 1 Scaffold

Once the core indoline structure is synthesized, further functionalization and derivatization are often necessary to achieve the desired biological activity or chemical properties of "Indoline derivative 1."

N-Functionalization (e.g., N-alkenylation, N-alkylation)

Functionalization at the nitrogen atom of the indoline ring is a common strategy.

N-alkenylation introduces an alkenyl group onto the indoline nitrogen. A facile and mild method for N-alkenylation of indolic scaffolds involves the use of propiolates in a phosphine-mediated reaction. acs.org This approach is scalable and allows for the introduction of an α,β-unsaturated ester handle for further synthetic manipulations. acs.org

N-alkylation is a widely used transformation to introduce alkyl groups. nih.gov While classical methods often employ strong bases and alkyl halides, modern approaches utilize transition metal catalysis. rsc.org For instance, an intermolecular and enantioselective aza-Wacker reaction using a palladium catalyst has been developed for the N-alkylation of indoles with alkenols. nih.gov Iron-catalyzed N-alkylation of indolines using alcohols as the alkylating agents offers a sustainable alternative. nih.gov Iridium-catalyzed tandem dehydrogenation of indolines and alcohols in water also provides a green route for N-alkylation. organic-chemistry.org

| Functionalization | Method | Key Advantages | Reference |

|---|---|---|---|

| N-alkenylation | Phosphine-mediated propiolate hydroamination | Facile, mild, scalable, introduces a versatile handle | acs.org |

| N-alkylation | Palladium-catalyzed aza-Wacker reaction | Intermolecular, enantioselective | nih.gov |

| N-alkylation | Iron-catalyzed reaction with alcohols | Sustainable, avoids alkyl halides | nih.gov |

| N-alkylation | Iridium-catalyzed tandem dehydrogenation in water | Green, eco-friendly | organic-chemistry.org |

C2/C3 Functionalization Strategies

The C2 and C3 positions of the indoline ring are also common sites for functionalization.

The C3 position is particularly nucleophilic and is a preferred site for electrophilic substitution. chemrxiv.org The direct C3-alkylation of indoles remains a challenge, but methods are being developed. A metal-free, Cs2CO3/oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been reported. chemrxiv.org This reaction proceeds in moderate to high yields and is applicable to a variety of functionalized indoles. chemrxiv.org

The C2 position can also be functionalized, although it is generally less reactive than the C3 position. Palladium-catalyzed C-H functionalization of indoles with a directing group at the C3 position can lead to C2-arylation. nih.gov In some cases, this can be accompanied by a migration of the directing group from C3 to C2. nih.gov

Regioselective and Stereoselective Synthesis of Indoline Derivative 1 Analogues

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of complex molecules like the analogues of Indoline derivative 1. Research has focused on developing methods that reliably direct reactions to specific positions on the indole or indoline nucleus.

One strategy involves the use of dipolarophile-controlled 1,3-dipolar cycloaddition reactions. For instance, the reaction of isatin-derived azomethine ylides with various dipolarophiles can produce N-fused pyrrolidinyl spirooxindoles with excellent diastereoselectivities (up to >99:1 dr) mdpi.com. The choice of the dipolarophile, such as different 1,4-enedione derivatives, allows for switchable and divergent synthesis, controlling the final scaffold of the product mdpi.com. This approach provides a powerful tool for generating complex spiro-fused indoline systems.

Another approach to achieving regioselectivity is through electrophilic substitution reactions under controlled conditions. A method for the regioselective nitration of indoles at the C3-position has been developed using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, which generate trifluoroacetyl nitrate (B79036) in situ nih.gov. This reaction proceeds under non-acidic and non-metallic conditions, offering an environmentally benign alternative to traditional methods that use strong acids like nitric acid nih.gov. Such selective functionalization of the indole core is a crucial step in building more complex analogues.

Furthermore, the inherent reactivity of the indole scaffold can be harnessed to direct cyclization reactions. For 3,5-unsubstituted, 4-substituted indoles, the regioselectivity of cyclization is influenced by factors such as the presence of electron-donating groups and the size of the ring being formed d-nb.info. In general, the absence of an electron-donating group on the benzene (B151609) portion of the indole ring tends to favor cyclization at the C3 position, especially when forming rings larger than six members d-nb.info. Conversely, C5 regioselective cyclization can be promoted under different conditions or with different catalysts, such as switching from a rhodium to a palladium catalyst in certain C-H insertion reactions d-nb.info.

The table below summarizes selected regioselective and stereoselective reactions applicable to the synthesis of Indoline derivative 1 analogues.

| Reaction Type | Key Reagents/Catalysts | Selectivity Outcome | Product Class |

| 1,3-Dipolar Cycloaddition | Isatin-derived azomethine ylides, 1,4-enedione dipolarophiles | High diastereoselectivity (>99:1 dr) | N-fused pyrrolidinyl spirooxindoles mdpi.com |

| Electrophilic Nitration | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | C3-regioselective nitration | 3-Nitroindoles nih.gov |

| Intramolecular C-H Insertion | Diazo compounds, Pd(OAc)₂ catalyst | C5-regioselective cyclization | 3,4-fused tricyclic indoles d-nb.info |

| Pictet-Spengler Reaction | 2-(1H-indol-4-yl)ethanamine, Secologanin | C3-regioselective ring closure | Azepino[3,4,5-cd]indoles d-nb.info |

Multi-component Reactions and Scaffold-Hopping Approaches for Indoline Derivative 1

Multi-component Reactions (MCRs)

MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and ideal for creating libraries of structurally diverse compounds. rsc.org Several MCRs have been developed utilizing the indole scaffold as a key component.

One notable example is the Ugi-tetrazole four-component reaction (UT-4CR), which involves the reaction of substituted anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) nih.gov. This reaction proceeds smoothly at room temperature to afford intermediates that can then undergo acidic cyclization to yield multi-substituted tetrazole indole derivatives nih.gov. Another versatile MCR is the one-pot Ugi-azide reaction of indole, isocyanides, aldehydes, and TMSN₃ to produce complex xanthates after subsequent acylation and substitution steps nih.gov.

Three-component reactions are also prevalent. The reaction of indole, formaldehyde, and tertiary aromatic amines using a silica-supported tungstic acid catalyst can produce N,N-dialkyl amino arylated indole derivatives through a Mannich-type Friedel-Crafts addition nih.gov. Similarly, indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, can be assembled by reacting indole, formaldehyde, and an amino hydrochloride rsc.org.

The table below details various MCRs involving the indole nucleus.

| Reaction Name/Type | Components | Catalyst/Conditions | Resulting Scaffold |

| Ugi-tetrazole (UT-4CR) | Substituted aniline, isocyanide, 2,2-dimethoxyacetaldehyde, TMSN₃ | Room temperature, followed by acidic closure (MSA) | Substituted tetrazole indoles nih.gov |

| Mannich type Friedel-Crafts | Indole, formaldehyde, tertiary aromatic amine | Silica-supported tungstic acid (STA), solvent-free | N,N-dialkyl amino arylated indoles nih.gov |

| Ugi-azide | Indole, isocyanide, aldehyde, TMSN₃ | One-pot reaction | Tetrazole-containing indole derivatives nih.gov |

| Indole-fused Heterocycle Synthesis | Indole, formaldehyde, amino hydrochloride | THF, 45-60 °C | Indole-fused oxadiazepines rsc.org |

| Pyrano/Pyrido[2,3-d]pyrimidine Synthesis | Indole, malononitrile, barbituric acid derivatives | Magnetic nanoparticles (Fe₃O₄-NPs), EtOH | Pyrano[2,3-d]pyrimidines or Pyrido[2,3-d]pyrimidines nih.gov |

Scaffold-Hopping Approaches

Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the core structure (scaffold) of a known active molecule while retaining its biological activity. nih.gov This approach is valuable for navigating intellectual property landscapes and improving the pharmacological properties of a lead compound.

A successful application of this strategy involved hopping from an indole core to an indazole framework. rsc.org This was undertaken to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 from a lead compound that was selective for MCL-1 rsc.org. Further modification of the new indazole-3-carboxylic acid lead into a series of indazole-3-acylsulfonamides resulted in compounds with improved dual inhibition profiles rsc.org. Another study utilized a scaffold-hopping approach to design novel carbonic anhydrase (CA) inhibitors based on an indoline-5-sulfonamide (B1311495) core researchgate.net. These examples demonstrate how changing the core heterocyclic system from an indole or indoline to a related scaffold can lead to new compounds with modulated biological activities.

Late-Stage Modification Methodologies Applied to Indoline Derivative 1

Late-stage modification (LSM) refers to the introduction of functional groups into a complex molecule, such as a drug candidate or natural product, at one of the final steps of its synthesis. This strategy allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. researchgate.net

Photoredox catalysis has emerged as a powerful tool for LSM. A visible-light-induced C-H amidation has been developed for N-unprotected indoles and tryptophan-containing peptides. acs.orgnih.gov This method uses eosin (B541160) Y as a photocatalyst and green LED irradiation to directly couple N-unprotected indoles with aryloxyamides, forming N-(indol-2-yl)amide derivatives at room temperature acs.orgnih.gov. The process is tolerant of a wide range of functional groups, making it highly suitable for modifying complex, biologically active molecules acs.org.

Another effective LSM strategy is the phosphine-mediated N-alkenylative modification of 1H-indoles and related scaffolds. nih.gov This method achieves a chemo- and regioselective hydroamination of propiolates, installing an α,β-unsaturated ester handle onto the indole nitrogen. This handle can then be used for further synthetic manipulations. The reaction is mild, scalable, and has been successfully applied to bioactive alkaloids and tryptophan-containing motifs nih.gov.

Palladium-catalyzed C-H activation is another cornerstone of LSM, enabling the conversion of C-H bonds at various positions within a molecule into diverse functional groups with high regioselectivity. researchgate.net This methodology has been used to introduce cyano, halogen, aryl, and alkyl groups, among others, into drug derivatives, thereby expanding their chemical space and optimizing their pharmacological profiles researchgate.net.

The following table summarizes key late-stage modification techniques for indolic scaffolds.

| Modification Type | Reagents/Catalyst | Position Functionalized | Added Functional Group |

| Photoredox C-H Amidation | Eosin Y, green LEDs, aryloxyamides | C2-position of N-unprotected indole | Amide (N-(indol-2-yl)amide) acs.orgnih.gov |

| N-Alkenylative Modification | Triphenylphosphine, propiolates | N1-position (indole nitrogen) | α,β-Unsaturated ester nih.gov |

| Pd-Catalyzed C-H Activation | Pd(II) catalysts, various coupling partners | Multiple positions (e.g., C2, C7) | Cyano, aryl, alkyl, halogen, etc. researchgate.net |

Structure Activity Relationship Sar Studies of Indoline Derivative 1 and Its Analogues

Positional Scan and Substituent Effects on Biological Activity

Systematic modification of substituents around the indoline (B122111) core is a fundamental strategy in medicinal chemistry to probe the molecular interactions between a ligand and its target. nih.govnih.gov The electronic and steric properties of these substituents can dramatically alter the biological profile of the parent compound. lumenlearning.comopenstax.org

The nitrogen atom at position 1 (N-1) of the indoline ring is a common site for chemical modification. Its lone pair of electrons can participate in the ring's aromatic system, and substitutions at this position can significantly impact the compound's electronic properties and binding interactions. nih.govresearchgate.net For instance, the 1-NH group of an indole (B1671886) ring can act as a crucial hydrogen bond donor in interactions with biological targets. nih.gov

Research on various indole derivatives has shown that N-alkylation or N-acylation can modulate activity. In some cases, small alkyl groups like methyl or ethyl on the indoline nitrogen are well-tolerated or may enhance activity by increasing lipophilicity. Conversely, larger, bulkier groups may lead to a decrease in potency due to steric hindrance at the binding site. The introduction of aryl groups at the N-1 position can also lead to potent compounds through additional π-π stacking interactions. researchgate.net

Table 1: Effect of N-1 Substitution on Biological Activity of Hypothetical Indoline Analogues Note: Data is illustrative and based on general findings in the literature.

| Compound | R (N-1 Substituent) | Relative Activity (%) |

| Analogue 1a | -H | 100 |

| Analogue 1b | -CH₃ | 120 |

| Analogue 1c | -COCH₃ | 85 |

| Analogue 1d | -Benzyl | 150 |

| Analogue 1e | -t-Butyl | 40 |

Effects of Substituents on Fused Aromatic Ring Systems

The fused benzene (B151609) ring of the indoline scaffold offers multiple positions (4, 5, 6, and 7) for substitution. The nature of these substituents—whether they are electron-donating groups (EDGs) like -OH or -OCH₃, or electron-withdrawing groups (EWGs) like -NO₂ or -CN—can profoundly influence the reactivity and biological activity of the molecule. lumenlearning.comopenstax.orglibretexts.org

EDGs generally increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient pockets in a target protein and may make the ring more susceptible to metabolic oxidation. youtube.com EWGs, on the other hand, decrease the ring's electron density, which can be beneficial for avoiding certain metabolic pathways or for forming specific interactions like hydrogen bonds. libretexts.org For example, in a series of HIV-1 fusion inhibitors based on a bis-indole scaffold, various substitutions on the aromatic ring were explored, revealing that both the position and electronic nature of the substituent were critical for potency. acs.orgnih.gov

Side chains, typically attached at the C-2 or C-3 positions of the indoline ring, play a pivotal role in defining the biological activity and selectivity of the molecule. Modifications to the length, branching, and functional groups of these side chains are a key part of lead optimization. core.ac.uk

Studies on indole 2- and 3-carboxamides have demonstrated that the carboxamide side chain is critical for activity, and even shifting its position can lead to a significant reduction in potency. nih.gov Research into indolin-2-one derivatives showed that a flexible side chain at the 3-position was crucial for antiproliferative activity, suggesting that the chain's ability to adopt a specific conformation is necessary for binding. core.ac.uk The introduction of different functional groups, such as hydroxyls, amines, or carboxylic acids, can introduce new hydrogen bonding or ionic interactions, potentially increasing binding affinity and improving solubility.

Table 2: Influence of C-3 Side Chain Length on Inhibitory Concentration of Hypothetical Indoline Analogues Note: Data is illustrative and based on general findings in the literature.

| Compound | Side Chain at C-3 | IC₅₀ (µM) |

| Analogue 2a | -(CH₂)COOH | 5.2 |

| Analogue 2b | -(CH₂)₂COOH | 2.1 |

| Analogue 2c | -(CH₂)₃COOH | 1.5 |

| Analogue 2d | -(CH₂)₄COOH | 4.8 |

Stereochemical Influence on Activity and Selectivity of Indoline Derivative 1

Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov Many drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. acs.org When the indoline scaffold or its substituents create one or more stereocenters, the absolute configuration can have a profound impact on biological activity.

The specific three-dimensional arrangement of atoms determines how a molecule fits into its biological target's binding site. mdpi.com For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, highlighting a strict stereochemical requirement for uptake and target engagement. nih.gov Similarly, the conformational changes induced by substituents, such as fluorine, on a pyrrolidine (B122466) ring (a component of the indoline structure) are highly dependent on stereochemistry. beilstein-journals.org Therefore, the synthesis and evaluation of enantiomerically pure forms of Indoline derivative 1 are essential to determine the most active stereoisomer and to achieve optimal selectivity.

Identification of Key Pharmacophoric Elements within Indoline Derivative 1 Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For the indoline scaffold, key pharmacophoric elements often include:

A Hydrogen Bond Donor: The N-H group of the indoline ring is a classic hydrogen bond donor. nih.gov

An Aromatic/Hydrophobic Core: The fused bicyclic ring system provides a large, flat, hydrophobic surface that can engage in van der Waals and π-stacking interactions. nih.gov

Hydrogen Bond Acceptors/Donors on Side Chains: Functional groups on substituents, such as carbonyls or hydroxyls, can serve as critical hydrogen bond acceptors or donors, anchoring the molecule in the binding site. nih.gov

Defined Vectorial Arrangement: The relative spatial orientation of these features is crucial. For example, the distance and angle between a hydrogen bond donor on the ring and a hydrogen bond acceptor on a side chain can determine binding affinity.

Computational studies, such as molecular docking, combined with SAR data, are used to build and refine pharmacophore models for a given class of compounds, guiding the design of new, more potent analogues. espublisher.com

Lead Optimization Strategies for Indoline Derivative 1 Analogues

Lead optimization is an iterative process that aims to improve the drug-like properties of a lead compound while maintaining or enhancing its biological activity. patsnap.comdanaher.com For analogues of Indoline derivative 1, several strategies can be employed:

Structural Simplification: Complex natural product-based leads can be simplified to remove non-essential structural motifs. This can improve synthetic accessibility and often leads to better pharmacokinetic profiles. nih.govnih.gov

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, replacing a carboxylic acid with a tetrazole can retain the acidic character while improving metabolic stability and cell permeability.

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and metabolic stability are fine-tuned. Introducing polar groups can increase solubility, while blocking metabolically liable sites (e.g., through fluorination) can increase the compound's half-life. researchgate.net

Scaffold Hopping: The indoline core can be replaced with a different heterocyclic system that maintains the key pharmacophoric elements in the correct spatial orientation. This can lead to novel chemical series with improved properties or different intellectual property profiles. patsnap.com

Through these and other medicinal chemistry strategies, the initial promising activity of Indoline derivative 1 can be systematically optimized to produce a viable drug candidate. nih.gov

Improving Potency and Selectivity

The primary goal in the optimization of Indoline derivative 1 was to enhance its potency and selectivity as an α1A-adrenergic receptor (α1A-AR) antagonist, a key target for the treatment of benign prostatic hyperplasia (BPH). nih.govnih.gov The therapeutic efficacy of α1A-AR antagonists is dependent on their ability to specifically block this receptor subtype, which is predominant in the prostate, while avoiding interaction with α1B- and α1D-adrenoceptors that are more prevalent in blood vessels and could lead to cardiovascular side effects. nih.gov

Initial studies focused on modifying the substituents on the benzene ring of the indoline core. nih.gov These modifications were found to have a significant impact on both the potency, measured by the half-maximal inhibitory concentration (IC50), and the selectivity for the α1A-AR.

A key finding was the importance of the stereochemistry of the molecule. It was demonstrated that the R configuration was preferred for receptor interaction, with the (R)-enantiomer of a particular derivative showing significantly better activity and selectivity compared to its (S)-enantiomer. nih.gov

The lead compound, Indoline derivative 1 ((R)-14r), emerged from these studies as a highly potent and selective α1A-AR antagonist. nih.govnih.gov It exhibited an IC50 value of 2.7 nM for the α1A-AR. nih.govnih.gov Crucially, it displayed remarkable selectivity over the other subtypes, with selectivity ratios of 640.1 for α1B/α1A and 408.2 for α1D/α1A. nih.govnih.gov This high degree of selectivity is a significant improvement over the marketed drug silodosin, which has selectivity ratios of 285.9 (α1B/α1A) and 14.4 (α1D/α1A). nih.govnih.gov

Further modifications led to the development of an indole analogue, (R)-23l, which demonstrated even greater selectivity. While maintaining high potency with an IC50 of 1.9 nM for α1A-AR, (R)-23l showed selectivity ratios of 1506 for α1B/α1A and 249.6 for α1D/α1A. nih.govnih.gov

The following interactive data table summarizes the in vitro activities of Indoline derivative 1 and a key analogue compared to the reference compound silodosin.

| Compound | α1A IC50 (nM) | α1B/α1A Selectivity Ratio | α1D/α1A Selectivity Ratio |

|---|---|---|---|

| Indoline derivative 1 ((R)-14r) | 2.7 | 640.1 | 408.2 |

| (R)-23l | 1.9 | 1506 | 249.6 |

| Silodosin | 1.9 | 285.9 | 14.4 |

These results clearly demonstrate that strategic modifications to the indoline scaffold can lead to substantial improvements in both potency and, most notably, selectivity for the desired α1A-adrenoceptor subtype.

Enhancing Molecular Properties for Preclinical Development

Beyond in vitro potency and selectivity, the successful progression of a drug candidate into preclinical development necessitates favorable molecular properties that translate into in vivo efficacy. The research on Indoline derivative 1 and its analogues extended to include evaluations in animal models, a critical step in assessing their potential as therapeutic agents.

Compounds (R)-14r (Indoline derivative 1) and (R)-23l were subjected to functional assays using isolated rat tissues, where they demonstrated high potency and uroselectivity. nih.govnih.gov This indicates that their activity observed in cell-based assays translates to a functional response in a more complex biological system.

More significantly, in vivo studies in rat models of BPH showed that both (R)-14r and (R)-23l could significantly decrease the micturition frequency and increase the mean voided volume in a dose-dependent manner. nih.govnih.gov This finding is of paramount importance as it confirms that these compounds possess the necessary molecular properties to be absorbed, distributed to the target tissue, and exert their pharmacological effect in a living organism. The successful demonstration of in vivo activity makes these compounds worthy of further investigation for the development of anti-BPH agents. nih.govnih.gov

The following data table summarizes the in vivo effects of Indoline derivative 1 and a key analogue in a rat model of BPH.

| Compound | Effect on Micturition Frequency in BPH Rats | Effect on Mean Voided Volume in BPH Rats |

|---|---|---|

| Indoline derivative 1 ((R)-14r) | Significant decrease (dose-dependent) | Significant increase (dose-dependent) |

| (R)-23l | Significant decrease (dose-dependent) | Significant increase (dose-dependent) |

Biological Activities and Pharmacological Mechanisms of Indoline Derivative 1

In Vitro and Cell-Based Biological Screening of Indoline (B122111) Derivative 1

Indoline derivative 1 has been identified as an agonist of the P2Y1 purinergic receptor (P2Y1R), a G-protein coupled receptor implicated in various physiological processes and increasingly recognized for its role in cancer progression. tandfonline.comnih.gov Molecular dynamics simulations have been employed to elucidate the interaction between HIC and P2Y1R, revealing a stable and specific binding of the ligand to the receptor complex. nih.govmedcraveonline.com This interaction is foundational to the biological effects observed in subsequent cellular assays. The agonistic activity of HIC at the P2Y1 receptor is a critical aspect of its mechanism of action, initiating downstream signaling events that influence cell fate. tandfonline.comtuni.fi

Currently, there is no publicly available scientific literature detailing the specific enzyme inhibition or activation profiles of Indoline derivative 1 (HIC) for 5-lipoxygenase (5-LOX), soluble epoxide hydrolase (sEH), indoleamine 2,3-dioxygenase 1 (IDO1), Topoisomerase I/II, or the HCV NS3/4A serine protease. Further research is required to determine the activity of HIC against these specific enzymatic targets.

The anti-proliferative and cytotoxic effects of Indoline derivative 1 have been evaluated in prostate cancer cell lines. Specifically, studies utilizing the PC-3 and DU145 human prostate cancer cell lines, which are considered models for androgen-independent prostate cancer, have demonstrated that HIC inhibits cell proliferation in a dose-dependent manner. tandfonline.comtuni.fimdpi.comnih.gov The IC50 concentrations of HIC have been determined for these cell lines, and treatment with these concentrations leads to a significant reduction in cell viability. tandfonline.comtuni.fi Furthermore, HIC has been shown to diminish the adherence properties of these cancer cells and reduce their ability to form spheroids, suggesting an impact on their tumorigenic potential. tandfonline.comtuni.fi

| Cell Line | Cancer Type | Effect |

|---|---|---|

| PC-3 | Prostate Cancer (Androgen-Independent) | Inhibition of cell proliferation, reduction in cell adherence, and spheroid formation. tandfonline.comtuni.fi |

| DU145 | Prostate Cancer (Androgen-Independent) | Inhibition of cell proliferation, reduction in cell adherence, and spheroid formation. tandfonline.comtuni.fi |

Indoline derivative 1 has been shown to induce programmed cell death, or apoptosis, in prostate cancer cells. tandfonline.commedcraveonline.com The pro-apoptotic effects of HIC have been confirmed through gene expression profiling and are associated with DNA damage. tandfonline.comtuni.fi Mechanistically, the induction of apoptosis by HIC is linked to a decrease in mitochondrial membrane potential and a reduction in glutathione (B108866) levels, indicating that HIC may trigger the intrinsic apoptotic pathway. medcraveonline.com

In addition to inducing apoptosis, HIC has been observed to modulate the cell cycle in prostate cancer cell lines. Flow cytometry analysis has revealed that treatment with HIC leads to a cell cycle arrest at the G1/S phase. tandfonline.comtuni.fi This arrest prevents the cells from entering the DNA synthesis phase, thereby halting their proliferation.

| Biological Process | Observed Effect in Prostate Cancer Cells | Supporting Evidence |

|---|---|---|

| Apoptosis | Induces apoptosis. | Gene expression profiling, decreased mitochondrial membrane potential, reduced glutathione levels. tandfonline.comtuni.fimedcraveonline.com |

| Cell Cycle | Arrests cell cycle at the G1/S phase. | Flow cytometry analysis. tandfonline.comtuni.fi |

The biological activities of Indoline derivative 1 are underpinned by its ability to modulate key cellular signaling pathways. Research has shown that HIC, through its interaction with the P2Y1 receptor, affects the expression of proteins involved in the p53, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. tandfonline.comtuni.fi The modulation of these pathways appears to contribute to the stabilization of the p53 tumor suppressor protein, which is crucial for the observed G1/S cell cycle arrest and subsequent cell death. tandfonline.comtuni.fi

There is currently no specific information available in the scientific literature regarding the direct modulation of Cyclooxygenase-2 (COX-2) or the NLRP3 inflammasome by Indoline derivative 1 (HIC).

Molecular Target Identification and Validation for Indoline Derivative 1

The primary molecular target of Indoline derivative 1 identified in the scientific literature is the P2Y1 purinergic receptor (P2Y1R). tandfonline.comnih.govmedcraveonline.com The role of P2Y1R as the target of HIC has been validated through siRNA (small interfering RNA) analysis. medcraveonline.com These experiments have demonstrated that the apoptotic effects of HIC on prostate cancer cells are dependent on the presence and activation of the P2Y1 receptor. medcraveonline.com The specific interaction of HIC with P2Y1R initiates the downstream signaling cascades that lead to the observed anti-proliferative and pro-apoptotic effects in prostate cancer cells. tandfonline.comtuni.fimedcraveonline.com

Target Deconvolution Methodologies (e.g., DARTS)

The initial step in characterizing the mechanism of a novel bioactive compound, such as Indoline derivative 1, involves identifying its direct molecular targets within the cell. Phenotypic screens often identify compounds based on a desired cellular outcome, but the specific protein interactions responsible for that effect remain unknown. Target deconvolution is the process of identifying these molecular targets, a critical step for understanding the compound's mechanism of action nih.gov.

A powerful and widely applicable method for target identification is Drug Affinity Responsive Target Stability (DARTS). nih.gov The key advantage of DARTS is its ability to use the native, unmodified small molecule, thus avoiding the potentially activity-altering chemical modifications required by other affinity-based methods. nih.gov The principle behind DARTS is that the binding of a small molecule to its target protein stabilizes the protein's structure, rendering it less susceptible to degradation by proteases. nih.govescholarship.org

The typical DARTS workflow involves the following steps:

Incubation of cell lysates with the small molecule of interest (e.g., Indoline derivative 1) and a vehicle control (e.g., DMSO).

Addition of a protease (such as pronase or thermolysin) to both samples to digest the proteins.

Proteins that are bound to the small molecule are protected from proteolysis, while unbound proteins are degraded.

The reaction is stopped, and the remaining proteins are separated by SDS-PAGE.

Protein bands that are present or more intense in the drug-treated sample compared to the control are potential targets. These can be excised and identified using mass spectrometry. escholarship.org

This label-free technique has been successfully used to identify the cellular targets of various natural products and synthetic compounds. nih.govescholarship.org For a novel agent like Indoline derivative 1, applying the DARTS methodology would be a crucial step to generate a list of candidate binding proteins, which can then be validated through subsequent biophysical and genetic techniques.

Biophysical Characterization of Target Interactions (e.g., X-ray crystallography for tubulin binding)

Once a candidate target is identified, biophysical methods are employed to confirm the direct binding interaction and characterize it in molecular detail. For many indole (B1671886) and indoline derivatives, tubulin has been identified as a primary target. nih.govresearchgate.net These compounds interfere with microtubule dynamics, a mechanism widely used in cancer chemotherapy. nih.gov

X-ray crystallography is a premier technique for visualizing the precise interaction between a small molecule and its protein target at atomic resolution. For example, the crystal structure of tubulin in complex with the indole derivative D64131 was solved at 2.55 Å resolution. nih.gov This structural data revealed that the compound binds to the colchicine-binding site on β-tubulin. nih.gov Such detailed structural information is invaluable for:

Confirming the binding site: It provides definitive evidence of where the compound binds.

Explaining structure-activity relationships (SAR): The specific hydrogen bonds, hydrophobic interactions, and van der Waals forces observed can explain why certain chemical modifications increase or decrease the compound's potency. nih.gov

Guiding rational drug design: With a clear picture of the binding pocket, medicinal chemists can design new analogs of Indoline derivative 1 with improved affinity, selectivity, and pharmacological properties. nih.gov

In a similar study, the crystal structure of another indole analogue, compound 3a, in complex with tubulin was solved, explaining its high binding affinity and potent anticancer activity. nih.gov These examples underscore how biophysical techniques like X-ray crystallography provide essential validation of a proposed target and a structural foundation for further development.

Genetic Validation of Proposed Targets in Cell Models

Following target identification and biophysical confirmation, genetic validation is the definitive step to establish a causal link between the target protein and the compound's biological effect. nih.gov This approach uses genetic tools to modulate the expression or function of the proposed target in cell models and observes the resulting impact on the compound's activity. The central hypothesis is that if the compound's efficacy is dependent on a specific target, then reducing the levels of that target should confer resistance to the compound. nih.gov

Key methodologies for genetic validation include:

Gene Knockdown (RNA interference): Using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically degrade the mRNA of the target gene, thereby reducing the amount of protein produced. If cells with reduced target expression become less sensitive to Indoline derivative 1, it strongly implicates that protein as the relevant target.

Gene Knockout (CRISPR/Cas9): This powerful gene-editing technology can be used to create cell lines in which the target gene is permanently and completely inactivated. nih.gov Comparing the response of these knockout cells to wild-type cells provides the highest level of evidence for target validation.

Gene Overexpression: Conversely, overexpressing the target protein in cells could potentially increase their sensitivity to the compound, further strengthening the target hypothesis.

These genetic approaches are considered the gold standard for target validation because they directly assess the target's role in the compound's mechanism of action within a biological context, moving beyond in vitro binding to in-cell functional relevance. nih.gov

Mechanism of Action Elucidation at the Molecular and Cellular Level (Preclinical Focus)

Upstream and Downstream Signaling Cascades

Elucidating the mechanism of action of Indoline derivative 1 involves mapping the upstream and downstream signaling events that are triggered by its interaction with the primary target. For indoline compounds that target tubulin, the most immediate upstream event is the disruption of microtubule polymerization. doi.orgelsevierpure.com This leads to a cascade of downstream cellular consequences, primarily affecting cell division and survival.

Preclinical studies on the indoline-sulfonamide agent J30, which binds to the colchicine-binding site of tubulin, have detailed these downstream pathways. elsevierpure.com

Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a robust arrest of cells in the G2/M phase of the cell cycle. This arrest can be observed by flow cytometry and the appearance of mitotic markers like MPM-2. elsevierpure.com

Modulation of Cell Cycle Proteins: The G2/M arrest is associated with the up-regulation of key regulatory proteins, such as Cyclin B1. It also involves changes in the phosphorylation status of critical cell cycle kinases; for instance, Cdc25C is phosphorylated while Cdc2 is dephosphorylated, a combination that prevents mitotic exit. elsevierpure.com

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis). This is often mediated by the intrinsic mitochondrial pathway, characterized by the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it. elsevierpure.com This leads to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, including initiator caspase-9 and executioner caspase-3. elsevierpure.com

Some indoline derivatives may also act on other targets, such as the Ras-cAMP-PKA signaling pathway, to exert their effects. nih.gov

Pathway Interrogation and Network Analysis

To gain a more comprehensive understanding of the cellular impact of Indoline derivative 1, modern approaches utilize pathway interrogation and network analysis. mdpi.com Instead of examining single proteins, these methods assess the compound's effect on entire signaling networks. A network pharmacology approach can be used to predict potential targets and illustrate the broader molecular pathways affected by a new drug. mdpi.com

This analysis typically involves:

Building an Interaction Network: A protein-protein interaction (PPI) network is constructed using the identified primary target(s) and other proteins whose expression or activity is significantly altered by the compound.

Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG pathways) are performed on the network components. This process identifies which biological processes, molecular functions, and signaling pathways are most significantly perturbed by the compound. mdpi.com For example, analysis might reveal significant enrichment in pathways related to cell cycle regulation, apoptosis, and MAPK signaling.

Identifying Key Nodes: The network is analyzed to identify "hub" proteins—highly connected nodes that may be critical for mediating the compound's effects.

This systems-level view can uncover previously unexpected mechanisms of action and highlight connections between different signaling cascades, providing a more holistic picture of how Indoline derivative 1 functions at the cellular level. mdpi.comnih.gov

Selective Activity Profiles and Off-Target Considerations of Indoline Derivative 1 (Preclinical)

A crucial aspect of preclinical drug development is determining the selectivity of a compound. An ideal therapeutic agent potently inhibits its intended target while having minimal activity against other proteins, thereby reducing the potential for off-target side effects. For Indoline derivative 1, especially if it is designed as a kinase inhibitor, assessing its selectivity profile is paramount.

In the development of an indole-based ROR1 inhibitor, LDR102, initial studies showed promising antitumor efficacy. nih.gov However, subsequent kinase profiling revealed significant off-target activity against other kinases, including c-Kit, Abl, and PDGFRα. nih.gov This lack of selectivity prompted a systematic optimization campaign to design new derivatives with improved specificity for ROR1. nih.gov

This example highlights the importance of comprehensive selectivity screening. For a compound like Indoline derivative 1, this would involve:

Kinome Scanning: Testing the compound against a large panel of kinases (hundreds) to identify any unintended targets.

IC50/Ki Determinations: Quantifying the inhibitory potency of the compound against the primary target and any identified off-targets. A high selectivity ratio (IC50 for off-target / IC50 for primary target) is desirable.

The table below illustrates a hypothetical selectivity profile for an indoline derivative, based on findings for similar compounds.

| Target | IC50 (nM) | Target Type |

|---|---|---|

| Primary Target (e.g., ROR1) | 15 | On-Target |

| Off-Target 1 (e.g., c-Kit) | 250 | Off-Target Kinase |

| Off-Target 2 (e.g., Abl) | 480 | Off-Target Kinase |

| Off-Target 3 (e.g., PDGFRα) | 800 | Off-Target Kinase |

Understanding the selective activity profile is critical not only for predicting potential toxicities but also for interpreting biological data, as an observed cellular effect could be due to inhibition of an off-target protein rather than the intended target.

Preclinical Efficacy Studies of Indoline Derivative 1 in Disease Models

Efficacy Assessment in In Vitro Disease Models

The initial assessment of Indoline (B122111) derivative 1's therapeutic potential has been conducted using various in vitro models that mimic the cellular environments of specific diseases.

Cell Culture Models of Specific Diseases (e.g., cancer, viral infections, neurodegenerative diseases, inflammatory conditions)

Cancer: Indoline derivative 1 has demonstrated significant anti-proliferative and cytotoxic effects across a wide range of human cancer cell lines. In studies involving leukemia cell lines such as Jurkat and HL-60, a specific indolyl dihydroisoxazole derivative, referred to here as Indoline derivative 1, showed high selectivity, inducing G2/M cell cycle arrest. acs.org For blood cancer cell lines K562 and Raji, an isoindoline-1,3-dione derivative induced apoptosis and necrosis. researchgate.net The compound's efficacy extends to solid tumors, with an indolylquinoline derivative inhibiting the growth of non-small cell lung cancer (NSCLC) cells by disrupting mitochondrial functions. researchgate.net Furthermore, in prostate cancer PC-3 cells, a spiro[indoline-3,5′-pyrroline]-2,2′dione derivative exhibited cytotoxic effects. mdpi.com Other studies have reported potent activities of indole-chalcone derivatives against triple-negative breast cancer cells (MDA-MB-231) and ER-positive breast cancer cells (MCF-7). nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Indoline Derivative 1

| Cell Line | Cancer Type | Effect | IC50 Value (µM) |

|---|---|---|---|

| Jurkat | Leukemia | High Selectivity, G2/M Arrest | Not Specified |

| HL-60 | Leukemia | High Selectivity, S Phase Arrest | Not Specified |

| Raji | Blood Cancer | Apoptosis and Necrosis | 0.26 (as CC50 in µg/mL) |

| K562 | Blood Cancer | Apoptosis and Necrosis | 3.81 (as CC50 in µg/mL) |

| MCF7 | Breast Cancer | Growth Reduction | 0.81 |

| PC3 | Prostate Cancer | Growth Reduction | 2.13 |

| HT29 | Colon Cancer | Selective Toxicity, G1 Arrest | Not Specified |

Neurodegenerative Diseases: In cell culture models of Parkinson's disease, Indoline derivative 1 has shown promise in combating neuroinflammation and oxidative stress. nih.gov Specifically, in 1-methyl-4-phenylpyridinium (MPP+)-activated human microglial HMC3 cells, the indole (B1671886) derivative NC009-1 (a form of Indoline derivative 1) alleviated cytotoxicity and reduced the production of inflammatory mediators. nih.govnih.gov It suppressed the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome. nih.govnih.gov Indole-based compounds are noted for their neuroprotective properties, which include antioxidant activity, anti-inflammatory effects, and the ability to interfere with the aggregation of proteins like amyloid-beta and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. researchgate.net

Inflammatory Conditions: The anti-inflammatory properties of Indoline derivative 1 have been well-documented in macrophage cell culture models. In studies using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), various indoline derivatives effectively reduced the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net These compounds demonstrated protective effects against H2O2-induced cytotoxicity at very low concentrations. researchgate.net The mechanism of action involves the inhibition of p38 mitogen-activated protein kinase (MAPK), which in turn reduces the degradation of IκBα and the nuclear translocation of NF-κB and AP-1. researchgate.net

Viral Infections: The potential of Indoline derivative 1 as an antiviral agent has also been investigated. Certain derivatives serve as the basic structure for compounds that can inhibit HIV-1 by binding to the envelope glycoprotein gp120, triggering conformational changes that lead to viral inactivation. medchemexpress.com Other unsymmetrical methylene derivatives have shown moderate antiviral activity against a panel of viruses including HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2). nih.gov The indole scaffold is considered a key pharmacophore in the synthesis of potent antiviral agents. nih.gov

Organoid or Three-Dimensional (3D) Culture Models

While specific studies detailing the use of Indoline derivative 1 in organoid models are emerging, this technology represents a significant advancement over traditional 2D cell culture. nih.govsigmaaldrich.com Organoids are 3D cell aggregates derived from stem cells or primary tissues that can self-organize and replicate the architecture and functionality of native organs. sigmaaldrich.com These models provide a more physiologically relevant environment for assessing drug efficacy, bridging the gap between monolayer cultures and in vivo animal models. nih.govmdpi.com The use of 3D co-culture models, including those with cancer-derived cell lines or primary human cells, allows for the investigation of complex cell-cell and cell-matrix interactions that are crucial in disease pathology and drug response. nih.gov Future preclinical studies on Indoline derivative 1 are expected to increasingly utilize these advanced models to better predict its therapeutic efficacy in humans. mdpi.com

Efficacy Assessment in In Vivo Animal Models of Disease

Following promising in vitro results, Indoline derivative 1 has been evaluated in several in vivo animal models to assess its efficacy in a complex biological system.

Selection and Characterization of Relevant Animal Models (e.g., xenograft, orthotopic, genetically modified models)

The choice of animal model is critical for relevance to human disease. For cancer research, orthotopic xenograft models are frequently used, where human cancer cell lines are implanted into the corresponding organ in immunocompromised mice. nih.govcriver.com This approach allows for the study of tumor growth and metastasis in a microenvironment that closely mimics the human condition. criver.com For instance, an orthotopic xenograft murine model of neuroblastoma has been successfully established using human neuroblastoma cell lines. nih.gov

In the context of neurodegenerative diseases, toxin-induced models are common. The sub-chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model is a well-established paradigm for studying Parkinson's disease, as it replicates the loss of dopaminergic neurons and motor deficits seen in patients. nih.govnih.gov

For inflammatory conditions, models of acute injury are often employed. The D-galactosamine (GalN) and lipopolysaccharide (LPS)-induced acute liver failure model in mice elevates TNF-α, causing liver damage that resembles the pathology in humans. nih.gov

Evaluation of Efficacy in Disease Progression and Symptom Alleviation

In these relevant animal models, Indoline derivative 1 has demonstrated significant efficacy in halting disease progression and alleviating symptoms.

In the MPTP mouse model of Parkinson's disease, the derivative NC009-1 ameliorated motor deficits and non-motor symptoms like depression. nih.govnih.gov

In the mouse model of acute liver injury, indoline derivatives AN1297 and AN1284 provided substantial protection. nih.gov They significantly reduced mortality and mitigated liver damage, as evidenced by histological evaluation. nih.gov

In cancer models, an indolylquinoline derivative was shown to suppress the growth of A549 tumor cells in xenograft tumors. researchgate.net Similarly, preclinical studies with the indole derivative Sunitinib, despite limited brain penetration, showed a direct antiproliferative effect and prolonged survival in glioblastoma (GBM) mouse models. mdpi.com

Biomarker Modulation and Pharmacodynamic Readouts in Preclinical Models

The efficacy of Indoline derivative 1 in vivo is supported by the modulation of key disease-related biomarkers.

In the MPTP mouse model, NC009-1 treatment led to an increase in dopamine and dopamine transporter levels in the striatum. nih.gov It also reduced oxidative stress and the reactivity of microglia and astrocytes in the ventral midbrain. nih.govnih.gov This was accompanied by the downregulation of inflammatory markers such as NLRP3, iNOS, IL-1β, IL-6, and TNF-α, and the upregulation of antioxidant proteins like SOD2 and NRF2. nih.govnih.gov

In the acute liver injury model, derivatives AN1297 and AN1284 significantly reduced plasma levels of the liver enzymes alanine transaminase (ALT) and aspartate aminotransferase (AST). nih.gov They also decreased the activation of caspase 3, a marker of apoptosis, and lowered plasma TNF-α levels. nih.gov In the liver tissue, these compounds prevented the rise in TNF-α and IL-6 and inhibited the phosphorylation of MAPK p38 and the DNA binding of the transcription factor AP-1. nih.gov

Interactive Data Table: In Vivo Biomarker Modulation by Indoline Derivative 1

| Animal Model | Derivative | Biomarker | Effect |

|---|---|---|---|

| MPTP Mouse (Parkinson's) | NC009-1 | Dopamine/Dopamine Transporter | Increased |

| MPTP Mouse (Parkinson's) | NC009-1 | NLRP3, iNOS, IL-1β, IL-6, TNF-α | Downregulated |

| MPTP Mouse (Parkinson's) | NC009-1 | SOD2, NRF2, NQO1 | Upregulated |

| Acute Liver Injury Mouse | AN1284 | Plasma ALT | Reduced by 80% |

| Acute Liver Injury Mouse | AN1284 | Plasma AST | Reduced by 48% |

| Acute Liver Injury Mouse | AN1284/AN1297 | Plasma TNF-α | Reduced by 75% |

| Acute Liver Injury Mouse | AN1284/AN1297 | Caspase 3 Activation | Decreased by 80% |

| Acute Liver Injury Mouse | AN1284/AN1297 | Liver TNF-α and IL-6 | Rise Prevented |

Combination Therapeutic Strategies Involving Indoline Derivative 1 (Preclinical)

Preclinical research has explored the utility of indoline derivatives in combination with established chemotherapeutic agents to enhance antitumor effects. Studies investigating synergistic interactions have provided a rationale for the development of combination regimens involving compounds such as Indoline derivative 1.

One area of investigation has been in the context of lung cancer, where the combination of specific agents has been shown to produce synergistic cytotoxic effects. For instance, combination experiments with the topoisomerase II inhibitor amrubicinol and the platinum-based drug cisplatin (CDDP) in the human small cell lung cancer (SCLC) cell line LX-1 demonstrated a clear synergistic interaction. The mean combination index (CI) values for the simultaneous exposure of LX-1 cells to amrubicinol and CDDP for three days were less than 1 at a fraction affected of 0.5 and higher, indicating a synergistic effect. vdoc.pub This foundational research into the benefits of such combinations provides a strong basis for exploring the role of novel compounds like Indoline derivative 1 in similar therapeutic strategies. vdoc.pub

The synthesis of Indoline derivative 1 has been documented in the context of developing novel therapeutic agents. vdoc.pub While direct preclinical studies detailing the combination of Indoline derivative 1 with other agents are not extensively reported in the available literature, the principle of synergistic activity demonstrated with related compounds underscores the potential of Indoline derivative 1 in combination therapeutic approaches.

Synergistic Effects of Amrubicinol and Cisplatin in LX-1 SCLC Cell Line

| Combination Agents | Cell Line | Duration of Exposure | Fraction Affected (Fa) | Combination Index (CI) | Observed Effect |

|---|---|---|---|---|---|

| Amrubicinol + Cisplatin (CDDP) | LX-1 (Human SCLC) | 3 days | ≥ 0.5 | < 1 | Synergistic Interaction |

Computational Chemistry and Drug Design Approaches for Indoline Derivative 1

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For compounds based on the Indoline (B122111) Derivative 1 scaffold, docking studies have been instrumental in elucidating binding mechanisms and identifying key interactions that drive biological activity against a range of therapeutic targets. nih.govacs.org

Docking simulations of various indoline and indole (B1671886) derivatives have successfully identified specific binding pockets and the critical amino acid residues involved in forming stable ligand-protein complexes. These interactions are fundamental to the compound's inhibitory action. For instance, studies on different targets have revealed a variety of key interactions.

The indoline moiety of one derivative, acting as a 5-lipoxygenase (5-LOX) inhibitor, was observed to be positioned near the catalytic iron ion, establishing van der Waals interactions with residues such as H372, H367, L368, and F421. acs.org In another case, targeting the sEH enzyme, the indoline ring was shown to form π–π stacking interactions with H524. acs.org Similarly, for inhibitors of the Keap1-Nrf2 interaction, the indole nucleus engages in favorable hydrophobic contacts with Alanine 556 and Arginine 415. nih.gov

A summary of key interacting residues identified for various indole and indoline derivatives with their respective protein targets is presented below.

| Target Protein | Derivative Type | Key Interacting Residues | Type of Interaction |

| Pim-1 Kinase | Indole | Glu 121 | Vital for binding |

| Keap1 | Indole | Arg 483, Ser 508, Arg 415, Ala 556 | Salt bridge, H-bond, Cation-π, Hydrophobic |

| 5-LOX | Indoline | Q363, Y181, H372, H367, L607 | H-bond, van der Waals |

| sEH | Indoline | H524, W525 | π–π stacking |

| DNA Gyrase B | Indole | Asp79 | Hydrogen bond |

This table presents a summary of findings from multiple computational studies on various indole and indoline derivatives. nih.govacs.orgnih.govacs.org

The Indoline Derivative 1 scaffold serves as an excellent template for virtual screening campaigns aimed at discovering novel bioactive compounds. acs.orgmdpi.com In this approach, large digital libraries of chemical compounds are computationally docked against a target protein to identify "hits" that are predicted to bind with high affinity.

For example, a virtual screening approach utilizing an indole derivative as the starting template led to the identification of six new candidate compounds that inhibit M. tuberculosis DNA gyrase ATPase activity. acs.org In another study, an in-house library of molecules was screened in silico, which successfully identified an indoline-based compound that acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.org This highlights the power of virtual screening to efficiently sift through thousands of structures to find promising candidates for further development. mdpi.com

Molecular Dynamics Simulations of Indoline Derivative 1-Target Complexes

Molecular dynamics (MD) simulations are employed to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of the Indoline Derivative 1-target complex. This technique refines the static poses obtained from molecular docking and assesses the stability of the predicted interactions. espublisher.comtandfonline.com

MD simulations have been used to confirm the stability of indole derivatives within the binding site of the Pim-1 kinase, investigating the pivotal role of key residues like Glu 121. nih.govtandfonline.com In studies targeting the indoleamine 2,3-dioxygenase-1 (IDO1) enzyme, MD simulations helped to refine the calculation of binding free energies for potential inhibitors. espublisher.com Similarly, simulations of M. tuberculosis DNA gyrase B complexed with indole inhibitors have provided insights into the stability of crucial hydrogen bond interactions, reinforcing the docking predictions. acs.org These simulations offer a more realistic representation of the biological environment and increase confidence in the predicted binding modes.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like Indoline Derivative 1. researchgate.netnih.gov These methods provide a fundamental understanding of the molecule's electronic structure, reactivity, and geometric shape.

DFT calculations have been applied to determine properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges for indole derivatives. researchgate.net Such analyses are crucial for understanding the molecule's reactivity and its potential to interact with biological targets. Furthermore, quantum chemical methods have been used to explore the thermal and kinetic stability of new energetic compounds based on the indole framework by calculating heats of formation and bond dissociation energies. tandfonline.com These theoretical calculations provide valuable data that complements experimental findings and guides molecular design. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com For the Indoline Derivative 1 framework, QSAR models are developed to predict the activity of newly designed analogs and to understand the structural features that are critical for potency. espublisher.comnih.govnih.gov

Both 2D and 3D-QSAR models have been successfully developed for various series of indole derivatives.

2D-QSAR: A 2D-QSAR model was established for indole derivatives designed as inhibitors of the IDO1 enzyme, which showed good predictive strength. espublisher.com Another 2D-QSAR study was performed to guide the design of novel 1H-3-indolyl derivatives as potent antioxidants. mdpi.com

3D-QSAR: Robust 3D-QSAR models, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were built to understand the structural requirements for indole derivatives acting as Pim-1 inhibitors. nih.gov These models yielded high correlation coefficients, indicating their reliability. nih.gov

These models are powerful predictive tools that allow researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. jocpr.comproquest.com

| QSAR Model Type | Target/Activity | Key Findings |

| 2D-QSAR | IDO1 Enzyme Inhibition | The model showed good predictive strength for inhibitory activity (pIC50). |

| 3D-QSAR (CoMFA/CoMSIA) | Pim-1 Kinase Inhibition | High reliability (r² > 0.97) was established, identifying key structural requirements for activity. |

| 2D-QSAR | Antioxidant Activity | The model helped recommend the most promising candidates for in vitro testing. |

| QSAR | CK2 Inhibition | A model based on indeno[1,2-b]indoles was used to predict the activity of new scaffolds. |

This table summarizes various QSAR models developed for different series of indole and indoline derivatives. espublisher.comnih.govnih.govmdpi.com

De Novo Drug Design and Scaffold Modification based on Indoline Derivative 1 Framework

The insights gained from computational studies are ultimately funneled into de novo drug design and the modification of existing scaffolds like Indoline Derivative 1. mdpi.comsphinxsai.com De novo design involves creating novel molecular structures from scratch that are tailored to fit the binding site of a target protein.

Based on the structural requirements derived from 3D-QSAR contour maps and docking studies, new indole derivatives with potentially improved activity against the Pim-1 kinase were designed. nih.govtandfonline.com In other work, lead optimization based on an indole scaffold was achieved by computationally screening different heterocyclic ring systems to incorporate, which led to the selection of a triazole ring for showing a significantly improved bioactive score. sphinxsai.com This rational, computer-aided approach to scaffold modification is a cornerstone of modern medicinal chemistry, enabling the systematic evolution of a basic framework like Indoline Derivative 1 into highly optimized drug candidates. mdpi.comacs.org

Pharmacophore Mapping and Ligand-Based Design

The computational exploration of Indoline derivative 1 and its analogues as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) has been significantly advanced through the application of pharmacophore mapping and ligand-based drug design. These strategies have been instrumental in elucidating the key chemical features required for high-affinity binding to the target enzyme and in the discovery of novel, structurally diverse inhibitors. nih.govnih.govacs.org

A noteworthy example is the development of a ligand-based pharmacophore model for acidic mPGES-1 inhibitors, which was constructed based on the structural information of six potent acidic indole derivatives, including analogues of Indoline derivative 1. nih.govacs.org This approach was chosen over a structure-based design strategy due to the limitations of the available X-ray crystal structure of mPGES-1, which represents a closed conformation of the binding site and is therefore less suitable for virtual screening of external ligands. nih.govacs.org

The generated pharmacophore model successfully identified the crucial molecular features for the inhibitory activity of this class of compounds. The model consists of one aromatic ring feature, one negatively ionizable group, and four hydrophobic features. nih.govacs.org The spatial arrangement of these features provides a three-dimensional representation of the essential interactions between the inhibitor and the active site of mPGES-1.

Table 1: Features of the Pharmacophore Model for Acidic mPGES-1 Inhibitors

| Feature Type | Description |

|---|---|

| Aromatic Ring (RA) | Represents a planar, cyclic aromatic moiety. |

| Negatively Ionizable (NI) | Corresponds to an acidic group that is negatively charged at physiological pH. |

| Hydrophobic (H) | Indicates non-polar regions of the molecule that engage in van der Waals interactions. |

Data sourced from multiple studies on pharmacophore modeling of mPGES-1 inhibitors. nih.govacs.org

This pharmacophore model was then used as a 3D query for virtual screening of large chemical databases, such as the National Cancer Institute (NCI) and Specs databases, to identify novel chemical scaffolds that could potentially inhibit mPGES-1. nih.gov This ligand-based virtual screening approach led to the identification of several promising hit compounds with diverse chemical structures, demonstrating the model's utility for scaffold hopping. nih.gov

The predictive power of the pharmacophore model was further validated through experimental testing of the identified virtual hits. A significant number of the selected compounds exhibited inhibitory activity against mPGES-1 in a cell-free assay, with IC50 values in the micromolar range. nih.gov These findings underscore the effectiveness of ligand-based design in the early stages of drug discovery for identifying novel lead compounds.

Table 2: Training Set of Acidic Indole Derivatives Used for Pharmacophore Model Generation

| Compound | mPGES-1 Inhibition (IC50) |

|---|---|

| Indole Derivative A | Potent |

| Indole Derivative B | Potent |

| Indole Derivative C | Moderate |

| Indole Derivative D | Moderate |

| Indole Derivative E | Weak |

| Indole Derivative F | Weak |

This table is a representative example based on the description of the training set used in the cited literature. nih.govacs.org

The success of these computational approaches highlights the importance of understanding the structure-activity relationships within a series of compounds. By abstracting the key chemical features into a pharmacophore model, researchers can efficiently screen vast chemical spaces to find new molecules with desired biological activity, thereby accelerating the drug discovery process for novel mPGES-1 inhibitors inspired by the Indoline derivative 1 scaffold. mdpi.comnih.gov

Preclinical Pharmacokinetic and Metabolism Studies of Indoline Derivative 1 in Vitro Focus

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life and clearance of a new chemical entity. creative-bioarray.com These studies assess the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. researchgate.net The liver is the primary site of drug metabolism, making liver-derived systems like microsomes and hepatocytes the preferred tools for these evaluations. creative-bioarray.com

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP) oxidases. creative-bioarray.com Hepatocytes, or intact liver cells, are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive metabolic picture. creative-bioarray.comif-pan.krakow.pl

In these assays, Indoline (B122111) derivative 1 is incubated with either liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) for a set period. nuvisan.com The rate at which the parent compound disappears over time is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this rate, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. researchgate.netnuvisan.com A compound with high metabolic stability (long half-life, low clearance) is more likely to have sufficient in vivo exposure, whereas a compound with poor stability may be cleared too rapidly to exert its therapeutic effect. researchgate.net

Table 1: Illustrative In Vitro Metabolic Stability of Indoline Derivative 1

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |

|---|---|---|---|---|

| Liver Microsomes | Human | 45 | 15.4 | Moderate |

| Liver Microsomes | Rat | 25 | 27.7 | Low |

| Hepatocytes | Human | 60 | 11.5 | Moderate |

Identification of Major Metabolic Pathways and Metabolites (e.g., Hydration, Hydroxylation, Dehydrogenation by P450)

Identifying the metabolic pathways of a drug candidate is essential for understanding its disposition and potential for forming active or toxic metabolites. For indoline-containing compounds, several key biotransformations have been identified, primarily mediated by Cytochrome P450 (P450) enzymes. nih.gov

A principal metabolic pathway for the indoline core is dehydrogenation, a novel "aromatase" process catalyzed by P450 enzymes, which converts the indoline ring to a more thermodynamically stable indole (B1671886) ring. nih.govnih.gov Studies have shown that CYP3A4, in particular, exhibits the highest activity for this transformation. nih.govresearchgate.net This aromatization can significantly alter the pharmacological activity of the molecule. researchgate.net

Other significant P450-mediated pathways include hydroxylation and epoxidation of the indoline ring. nih.gov In addition to P450 enzymes, flavin-containing monooxygenase 3 (FMO3) can also be involved in the metabolism of indolines, producing metabolites such as N-hydroxyindoline. researchgate.netresearchgate.net This N-hydroxyindoline can be further oxidized to an intermediate that ultimately forms other products, including N-hydroxyindole and a dimer. researchgate.netresearchgate.net

Table 2: Major Metabolic Pathways and Resulting Metabolites of Indoline Derivative 1

| Metabolic Pathway | Enzyme Family | Resulting Metabolite(s) |

|---|---|---|

| Dehydrogenation (Aromatization) | Cytochrome P450 (esp. CYP3A4) | Indole derivative |

| Hydroxylation | Cytochrome P450 | Hydroxylated indoline derivative |

| Epoxidation | Cytochrome P450 | Arene oxide derivative |

Enzyme Kinetics of Indoline Derivative 1 Metabolism

Enzyme kinetics studies are performed to characterize the interaction between a drug and the enzymes responsible for its metabolism. nih.gov These studies determine key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). if-pan.krakow.plteachmephysiology.com The Km value represents the substrate concentration at which the metabolic reaction proceeds at half of its maximum velocity and is an indicator of the enzyme's affinity for the substrate. if-pan.krakow.pllibretexts.org Vmax represents the maximum rate of metabolism when the enzyme is saturated with the substrate. libretexts.org